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molecular formula C9H6F2O B068645 5,6-Difluoro-1-indanone CAS No. 161712-77-2

5,6-Difluoro-1-indanone

Cat. No. B068645
M. Wt: 168.14 g/mol
InChI Key: OSJRTWXVMCRBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278442B2

Procedure details

To a solution of 3,4-difluorocinnamic acid (5.0 g, 26.9 mmol) in DCM (35 mL) at 0° C., was added DMF (1 drop) and oxalyl chloride (4.7 mL, 53.8 mmol). The reaction mixture was warmed to rt and stirred for 16 h. The solvents were removed in vacuo and the residue azeotroped with toluene (2×20 mL). The residue was redissolved in carbon disulfide (20 mL) and added to a solution of aluminum trichloride (12.4 g, 94.1 mmol) in carbon disulfide (50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 30 min, heated to reflux for 4 h and then cooled to rt. The reaction mixture was poured into ice, extracted with EtOAc (2×500 mL) and the combined organic phase dried (MgSO4). Solvent was removed in vacuo and the residue purified by column chromatography (EtOAc:isohexane 1:9) to give the title compound: δH (CDCl3) 2.73 (2H, t), 3.17 (2H, t), 7.32 (1H, t), 7.43 (1H, t).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[F:13])[CH:5]=[CH:6][C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl.CN(C=O)C.C(=S)=S>[F:1][C:2]1[CH:3]=[C:4]2[C:10](=[CH:11][C:12]=1[F:13])[C:7](=[O:9])[CH2:6][CH2:5]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC(=O)O)C=CC1F
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in carbon disulfide (20 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (EtOAc:isohexane 1:9)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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